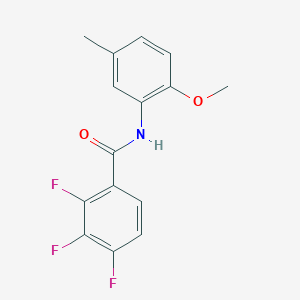

2-(2-chlorophenoxy)propanamide

Vue d'ensemble

Description

2-(2-chlorophenoxy)propanamide, also known as fenoxaprop-p-ethyl, is a selective herbicide that is widely used in agriculture to control grassy weeds in crops such as wheat, corn, and rice. It belongs to the chemical family of aryloxyphenoxypropionates and has a molecular formula of C18H16ClNO4. Fenoxaprop-p-ethyl has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Nonlinear Optical Material Research

One significant application of 2-(2-chlorophenoxy)propanamide is in the field of nonlinear optical materials. Research by Prabhu et al. (2000, 2001) focused on synthesizing and characterizing N-(2-chlorophenyl)-(1-propanamide), a related compound. They discovered its potential as an organic electro-optic and nonlinear optical material. The material was synthesized using a standard method and purified through repeated crystallization. Single crystals were grown using the slow evaporation technique and characterized by various methods including UV-Vis, IR, NMR, and powder XRD techniques. The second harmonic generation (SHG) of these crystals was measured, indicating their potential application in nonlinear optics (Prabhu et al., 2000), (Prabhu et al., 2001).

Crystal Structure and Properties

In another study, the structural, dielectric, and optical properties of N-(2-chlorophenyl)-(1-propanamide) single crystals were investigated by Srinivasan et al. (2006). They used the slow cooling solution growth technique to grow transparent single crystals of this compound. The study included analysis through FT-IR, FT-Raman, UV–Vis spectral studies, dielectric studies, and laser damage threshold studies. This research provided valuable insights into the physical characteristics of these crystals, which can be crucial for their practical applications in various fields (Srinivasan et al., 2006).

Potential Medical Applications

A paper by Pandey et al. (2020) discussed the quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide, which is closely related to this compound. They performed a comprehensive quantum chemical analysis using DFT/B3LYP and 6-311G(d,p) basis set. The study included vibrational analysis, electronic property calculations, and molecular docking with 6LU7 protein, suggesting potential medicinal applications for COVID-19 (Pandey et al., 2020).

Environmental and Agricultural Studies

Research on environmental and agricultural applications of related compounds has been conducted. For instance, Perera et al. (1999) studied the movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in a paddy-riverine wetland system in Sri Lanka. This study highlighted the environmental implications and behavior of such compounds in agricultural settings (Perera et al., 1999).

Photocatalytic Degradation Studies

Sturini et al. (1997) explored the TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide, a herbicide similar to this compound, in water. They found that both UV-A and solar light could effectively degrade these compounds. This research provides insights into environmental detoxification methods for such chemicals (Sturini et al., 1997).

Herbicidal Activity

Research on compounds structurally similar to this compound also includes herbicidal applications. For instance, a study by Liu et al. (2008) synthesized and characterized N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and found it to be effective in herbicidal activity. This suggests potential agricultural applications of related compounds (Liu et al., 2008).

Propriétés

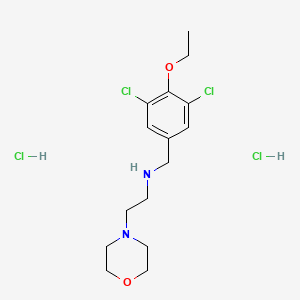

IUPAC Name |

2-(2-chlorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBZNQNBFUIDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444073.png)

![rel-(2R,3R)-3-(6-methoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4444077.png)

![7-butyl-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4444089.png)

![4-methyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide](/img/structure/B4444096.png)

![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzenesulfonamide](/img/structure/B4444131.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(2-thienylmethyl)methanesulfonamide](/img/structure/B4444134.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4444143.png)

![5-oxo-3-phenyl-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444162.png)